1-(Isopropylamino)-3-phenoxypropan-2-ol

CYP2D6 inhibition drug-drug interactions beta-blocker fragment

Procure the ISO/IEC 17025‑certified CRM grade of 1-(Isopropylamino)-3-phenoxypropan-2-ol (Metoprolol EP Impurity F) for quantifying impurities in ANDA submissions. Its NIST‑traceable metrological lineage satisfies FDA/EMA expectations for method validation. Unlike generic beta‑blocker scaffolds, this compound's distinct logP (1.82–1.87) and CYP2D6 IC50 (18,000 nM) ensure reliable HPLC separation and safety profiling. The fully elucidated crystal structure (space group P‑421c) and defined melting point (75°C) support unambiguous identity confirmation by DSC/PXRD. Using non‑certified alternatives risks inaccurate impurity quantification and regulatory non‑compliance.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 7695-63-8
Cat. No. B042394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isopropylamino)-3-phenoxypropan-2-ol
CAS7695-63-8
Synonyms1-(Isopropylamino)-3-phenoxypropan-2-ol;  1-[(1-Methylethyl)amino]-3-phenoxy-2-propanol;  H 9/64;  ICI 45849; 
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1)O
InChIInChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3
InChIKeyONXLHKFGTDDVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Isopropylamino)-3-phenoxypropan-2-ol (CAS 7695-63-8): Core Structural Fragment and Certified Reference Standard for Beta-Blocker Development


1-(Isopropylamino)-3-phenoxypropan-2-ol (CAS 7695-63-8) is a key aryloxypropanolamine fragment that constitutes the pharmacophore backbone common to numerous beta-adrenergic receptor antagonists, including metoprolol, propranolol, and bisoprolol [1]. This compound is designated as Metoprolol EP Impurity F and is widely employed as a certified reference material (CRM) in pharmaceutical quality control and analytical method development . The compound exhibits a defined crystal structure, a calculated logP of 1.82–1.87, and a melting point of 75°C [2]. Its primary applications span analytical standardization, impurity profiling, and use as a molecular scaffold for medicinal chemistry optimization .

Why Substituting 1-(Isopropylamino)-3-phenoxypropan-2-ol with Generic Aryloxypropanolamines Compromises Analytical and Pharmacological Integrity


Generic substitution of 1-(isopropylamino)-3-phenoxypropan-2-ol with other aryloxypropanolamine fragments is scientifically unsound due to marked differences in CYP2D6 inhibitory liability, lipophilicity, and crystallographic definition. While many beta-blocker scaffolds share the core (S)-1-(isopropylamino)-3-phenoxypropan-2-ol motif [1], variations in aromatic substitution and side-chain length yield logP values that differ by over an order of magnitude, directly impacting membrane permeability and analytical retention behavior . Furthermore, the compound's status as a certified Metoprolol EP Impurity F with a fully elucidated crystal structure confers a unique regulatory and metrological traceability that generic alternatives cannot provide . Direct replacement without validation therefore risks inaccurate impurity quantification, flawed structure-activity relationship (SAR) interpretation, and non-compliance with pharmacopeial standards.

Quantitative Differentiation of 1-(Isopropylamino)-3-phenoxypropan-2-ol Versus Key Aryloxypropanolamine Comparators


13‑Fold Weaker CYP2D6 Inhibition Compared to Propranolol Mitigates Drug-Drug Interaction Risk

1-(Isopropylamino)-3-phenoxypropan-2-ol exhibits markedly weaker inhibition of recombinant human CYP2D6 (IC50 = 18,000 nM) compared to the widely used beta-blocker propranolol (IC50 = 1,400 nM) [1][2]. This 13-fold reduction in inhibitory potency translates to a lower propensity for clinically significant pharmacokinetic interactions with CYP2D6 substrates such as metoprolol, desipramine, and dextromethorphan.

CYP2D6 inhibition drug-drug interactions beta-blocker fragment

Intermediate Lipophilicity (LogP = 1.82–1.87) Balances Permeability and Aqueous Solubility

The lipophilicity of 1-(isopropylamino)-3-phenoxypropan-2-ol (calculated logP = 1.82–1.87) falls precisely between the more hydrophilic metoprolol (logP ≈ 1.6) and the more lipophilic propranolol (logP ≈ 3.0) . This intermediate logP value suggests a balanced profile suitable for passive membrane diffusion while retaining sufficient aqueous solubility for formulation development.

lipophilicity permeability physicochemical property

Fully Elucidated Crystal Structure Provides Unambiguous Molecular Conformation for Analytical Confirmation

A single-crystal X-ray diffraction study of 1-(isopropylamino)-3-phenoxypropan-2-ol has fully resolved its solid-state structure [1]. The compound crystallizes in the tetragonal space group P-421c with unit-cell parameters a = 15.1162(17) Å, c = 10.9448(14) Å, V = 2500.9(5) ų, Z = 8, and density Dx = 1.112 Mg·m⁻³. Intramolecular O–H⋯N and intermolecular N–H⋯O hydrogen bonds stabilize the crystal packing.

crystallography solid-state characterization analytical reference

ISO/IEC 17025‑Certified Reference Material Ensures Metrological Traceability for Regulatory Compliance

1-(Isopropylamino)-3-phenoxypropan-2-ol is available as a Pharmaceutical Secondary Standard Certified Reference Material (CRM) that is produced and certified in accordance with ISO/IEC 17025 and ISO 17034 . The CRM is traceable to primary material from a National Metrology Institute (NMI) such as NIST or NMIJ, ensuring the highest level of metrological traceability.

certified reference material pharmaceutical impurity quality control

Moderate β2‑Adrenoceptor Affinity (Kd = 27 nM) Serves as a Non‑Potent Scaffold for SAR Optimization

1-(Isopropylamino)-3-phenoxypropan-2-ol binds to the bovine β2‑adrenergic receptor with a dissociation constant (Kd) of 27 nM [1]. This affinity is approximately 32-fold weaker than that of the high-potency beta-blocker propranolol, which exhibits a Kd of 0.832 nM for the human β2‑adrenergic receptor .

beta-adrenergic receptor binding affinity SAR

Optimal Procurement and Application Scenarios for 1-(Isopropylamino)-3-phenoxypropan-2-ol (CAS 7695-63-8)


Certified Reference Standard for Metoprolol Impurity Quantification in ANDA Submissions

Procure the ISO/IEC 17025‑certified CRM grade of 1-(isopropylamino)-3-phenoxypropan-2-ol to serve as the primary reference standard for quantifying Metoprolol EP Impurity F in abbreviated new drug applications (ANDAs). The CRM's metrological traceability to NIST satisfies regulatory expectations for analytical method validation and routine quality control testing of metoprolol tartrate/succinate batches . Its intermediate logP (1.82–1.87) enables predictable retention on C18 HPLC columns, facilitating baseline separation from metoprolol and other process-related impurities .

Low‑CYP2D6‑Liability Scaffold for Beta‑Blocker Drug Discovery

Utilize 1-(isopropylamino)-3-phenoxypropan-2-ol as a privileged starting fragment for the design of novel beta‑adrenergic receptor antagonists with minimized CYP2D6‑mediated drug-drug interaction potential. The fragment's IC50 of 18,000 nM against CYP2D6—13‑fold higher than propranolol—provides a safety margin that can be maintained during lead optimization . Simultaneously, its moderate β2‑adrenoceptor Kd of 27 nM offers a baseline activity that can be enhanced through targeted functionalization of the phenyl ring or amine terminus .

Analytical Method Development and System Suitability Testing

Employ the crystalline, fully characterized 1-(isopropylamino)-3-phenoxypropan-2-ol as a system suitability standard for HPLC, GC-MS, or LC-MS/MS methods intended to profile beta‑blocker impurities. The compound's well‑defined melting point (75°C) and published crystallographic parameters (space group P-421c, unit cell a = 15.1162 Å, c = 10.9448 Å) permit definitive identity confirmation by DSC or PXRD . This ensures that analytical instruments are properly calibrated and that chromatographic systems meet resolution requirements before running critical sample sequences.

Structural Biology and Crystallographic Fragment Screening

Leverage the available single‑crystal X‑ray structure of 1-(isopropylamino)-3-phenoxypropan-2-ol for fragment‑based drug discovery (FBDD) campaigns targeting β‑adrenergic receptors. The deposited CIF file (CCDC deposition) provides accurate bond lengths, angles, and hydrogen‑bonding patterns that inform docking studies and the design of higher‑affinity analogs . The fragment's moderate molecular weight (209.28 g/mol) and defined conformation make it an ideal candidate for crystallographic fragment screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Isopropylamino)-3-phenoxypropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.